molecular formula C7H5ClN2S2 B8489369 4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B8489369
M. Wt: 216.7 g/mol
InChI Key: HZJRMJFSEBGODW-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2S2

Molecular Weight

216.7 g/mol

IUPAC Name

4-chloro-6-methylsulfanylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClN2S2/c1-11-5-2-4-6(12-5)7(8)10-3-9-4/h2-3H,1H3

InChI Key

HZJRMJFSEBGODW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(S1)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 20 (shown in the scheme 4) (200 mg, 1.18 mmol) in THF (11 mL) was added n-BuLi (566 μL, 1.42 mmol, 2.5M in THF) very slowly at −78° C. and the mixture was stirred for 15 min at the same conditions. A solutions of dimethyl disulfide (160 uL, 1.77 mmol) and Mel (110 μL, 1.77 mmol) in THF (1 mL) was added drop wise. The reaction mixture was stirred for 2 h at −78° C., quenched with saturated aqueus NH4Cl solution, and extracted with DCM. The extract was dried over anhydrous Na2SO4 and concentrated to afford the title compound 280 (210 mg, 82% yield) as a yellowish solid. MS (m/z): 217.0(M+H) (found).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 20 (shown in the scheme 4) (200 mg, 1.18 mmol) in THF (11 mL) was added n-BuLi (566 μL, 1.42 mmol, 2.5M in THF) very slowly at −78° C. and the mixture was stirred for 15 min at the same conditions. A solutions of dimethyl disulfide (160 uL, 1.77 mmol) and MeI (110 μL, 1.77 mmol) in THF (1 mL) was added drop wise. The reaction mixture was stirred for 2 h at −78° C., quenched with saturated aqueus NH4Cl solution, and extracted with DCM. The extract was dried over anhydrous Na2SO4 and concentrated to afford the title compound 280 (210 mg, 82% yield) as a yellowish solid. MS (m/z): 217.0(M+H) (found).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Three
Name
Quantity
110 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

To a suspension of compound 6.2 (5 mmol) in dry THF (25 mL) was added LDA (6 mmol, 2.0 M in heptane/THF/ethylbenzene) at −78° C. under an atmosphere of N2. After stirring at −78° C. for 30 minutes, the mixture was transferred to a pre-cooled solution of methyl methanethiosulfonate (8 mmol) in of dry THF (10 mL) at −78° C. The resulting mixture was slowly warmed to room temperature and stirred for 2 hours. The reaction was quenched by the addition of several portions of sat. aq. NH4Cl, concentrated and partitioned between EtOAc and saturated aqueous NaHCO3. The organic layer was separated, dried and concentrated to give a residue that was purified by flash column chromatography on silica gel to give 4-chloro-6-methylsulfanyl-thieno[3,2-d]pyrimidine (compound 63.1).
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step Two
Name
methyl methanethiosulfonate
Quantity
8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

As shown in scheme I, cyclisation of ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate using formamide and further treatment with phosphorous oxychloride gave 4-chloro-6-(methylthio)thieno[3,2-d]pyrimidine in good yield. Treatment of this 4-chlorocompound with 3-amino-5-tert-butylselenophene-2-carboxamide in the presence of DMF/NaOH gave 3-(6-(methylthio)thieno[3,2-d]pyrimidin-4-ylamino)-5-tert-butylselenophene-2-carboxamide.
Name
ethyl 3-amino-5-(methylthio)-thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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